1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one
Description
1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a 2-methylpropan-1-one substituent. The piperazine linker enhances conformational flexibility, while the 2-methylpropan-1-one group contributes to lipophilicity.
Properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-13(2)19(27)25-10-8-24(9-11-25)17-16-18(21-12-20-17)26(23-22-16)14-4-6-15(28-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHOJAYGYMUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-methylpropan-1-one is a potent inhibitor of c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers.
Mode of Action
This compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites, thereby inhibiting their kinase activities. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the disruption of the signaling pathways that promote cell proliferation and survival.
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. These pathways are involved in cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the compound disrupts these pathways, leading to the inhibition of tumor growth and angiogenesis.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines. It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis. Additionally, it has been shown to inhibit the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects.
Biological Activity
The compound 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a triazolo-pyrimidine core and a piperazine moiety. The molecular formula is with a molecular weight of approximately 390.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6O3 |
| Molecular Weight | 390.44 g/mol |
| IUPAC Name | 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazolo-pyrimidine structure followed by the attachment of the piperazine group. Various methods have been reported in literature for synthesizing similar compounds with modifications in substituents that influence their biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Case Study:
A study conducted on a related triazolopyrimidine showed an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating potent anticancer activity (source: PMC10925991) .
Antimicrobial Activity
Triazolopyrimidine derivatives have also been evaluated for their antimicrobial properties. The presence of the methoxy group in this compound may enhance its interaction with microbial targets.
Research Findings:
In vitro tests revealed that similar compounds exhibited broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria (source: MDPI) .
Enzyme Inhibition
Another important aspect of biological activity is enzyme inhibition. Compounds based on triazolopyrimidine structures have been reported to inhibit enzymes such as dihydrofolate reductase and glucosidase.
Table: Enzyme Inhibition Data
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Dihydrofolate Reductase | Triazolopyrimidine | 10 |
| Glucosidase | Triazolopyrimidine | 15 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazolo-pyrimidine derivatives, which are often modified at the triazole aryl group and the piperazine-linked substituent. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Aryl Substituent Effects: The 4-methoxyphenyl group (Target Compound) improves solubility due to its electron-donating nature, whereas the 4-fluorophenyl analog () may enhance metabolic stability and membrane permeability .
Piperazine Substituent Effects: The 2-methylpropan-1-one group (Target Compound) offers a balance between lipophilicity and steric bulk, whereas the 2-phenoxyethanone moiety () increases molecular weight and may reduce bioavailability . The 2-oxo-2-(4-phenylpiperazinyl)ethyl chain () introduces a secondary amine, which could facilitate interactions with charged residues in biological targets .
Synthetic Considerations :
- highlights isomerization challenges in triazolo-pyrimidine derivatives, suggesting that substituent positioning (e.g., methoxy vs. fluoro) requires precise reaction conditions to avoid byproducts .
- The piperazine linker’s flexibility (common across all compounds) allows for diverse functionalization, as seen in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
